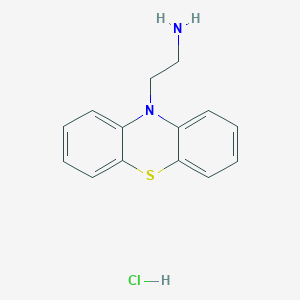

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride, also known as 2-PEA-HCl, is an organic compound used in scientific research. It is an analog of the neurotransmitter dopamine and acts as a dopamine receptor agonist. It is widely used in neuroscience research to study the effects of dopamine on the brain and behavior.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Pharmacological Activities

Phenothiazine derivatives, especially those substituted in the 2 and 10 positions, have been explored for their antioxidant and pharmacological activities. These compounds are known for their extensive use in psychiatry as tranquilizers and neuroleptics but also have applications in material science and biochemistry as markers for proteins and DNA. A study by Narule, Gaidhane, and Gaidhane (2015) developed substituted 2-[phenothiazinyl-8-(propane-1-one)] pyrroles through a microwave-mediated synthesis, indicating the potential for antioxidant activity and pharmacological benefits (Narule, Gaidhane, & Gaidhane, 2015).

Antimicrobial Activities

The combination of thiazolidinones and phenothiazines has led to the synthesis of compounds with significant antimicrobial properties. Salvi et al. (2009) synthesized derivatives that demonstrated notable bacterial and fungal growth inhibition, showcasing the therapeutic potential of these compounds in addressing microbial infections (Salvi et al., 2009).

Antibacterial Activity

Phenothiazine derivatives also exhibit antibacterial activity, a property that is crucial for developing new antimicrobial agents. Vasudha et al. (2016) synthesized phenothiazine-3-sulfonate derivatives and screened them for biological activity, finding them to have good antibacterial properties (Vasudha, Rao, Reddy, & Baru, 2016).

Anticancer Activities

The potential of phenothiazine derivatives in anticancer therapy has been explored, with certain compounds showing high activity against cancer cell lines. Ahmed et al. (2018) conducted a study on the synthesis of phenothiazine derivatives and their evaluation against breast cancer cell lines, revealing significant anticancer activity (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Solar Energy Conversion

Phenothiazine-based dyes have been investigated for their application in dye-sensitized solar cells (DSSCs), a type of photovoltaic technology. These dyes, due to their strong donor character and ability to suppress molecular aggregation, are pivotal in light harvesting and electron injection, contributing to the efficiency of DSSCs. Huang, Meier, and Cao (2016) reviewed the scientific progress in phenothiazine-based DSSCs, highlighting the relationship between molecular structure and photoelectric conversion properties (Huang, Meier, & Cao, 2016).

Eigenschaften

IUPAC Name |

2-phenothiazin-10-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S.ClH/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16;/h1-8H,9-10,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVBLPLCRGKRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10638959 |

Source

|

| Record name | 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride | |

CAS RN |

50971-79-4 |

Source

|

| Record name | 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)